2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-19(14-24-17-8-4-5-9-18(17)27-20(24)26)21-10-11-23-13-16(12-22-23)15-6-2-1-3-7-15/h1-9,12-13H,10-11,14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDINWEDTLRNLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions. The pyrazole moiety is often introduced via the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide . For instance:
- Synthesis and Evaluation : Research has shown that derivatives of benzoxazole exhibit significant growth inhibition against various cancer cell lines. A related study demonstrated that compounds with similar structures displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines such as SNB-19 and OVCAR-8 .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. In vitro studies have indicated that benzoxazole derivatives can exhibit significant antimicrobial activity against various pathogens, including those causing tuberculosis .
Synthesis and Characterization
The synthesis of This compound typically involves multi-step synthetic routes that include the formation of the benzoxazole ring followed by the introduction of the pyrazole moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Features and Molecular Diversity
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Core Heterocycles: The benzoxazolone in the target compound differs from benzotriazinone () and oxadiazole () cores. Pyrazole vs.
Synthetic Approaches :
Crystallographic Insights
- Hydrogen-bonding patterns in related compounds () form supramolecular networks (e.g., R₂²(10) motifs), which stabilize crystal structures. The target compound’s benzoxazolone NH and carbonyl groups likely participate in similar N–H⋯O interactions .
- SHELX software () is widely used for refining such structures, ensuring accurate determination of bond lengths and angles.
Biological Activity
The compound 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide is a novel synthetic molecule that combines the benzoxazole and pyrazole moieties, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure can be described as follows:
- IUPAC Name : this compound.
- Molecular Formula : C17H18N4O2.
1. Anticancer Activity
Research indicates that compounds with benzoxazole and pyrazole structures exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole showed promising results against various cancer cell lines. The compound under discussion has been screened for its ability to inhibit tumor growth in multicellular spheroids, which mimic in vivo environments more closely than traditional cell cultures .
2. Anti-inflammatory Effects
The pyrazole ring is well-documented for its anti-inflammatory properties. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may exert anti-inflammatory effects through modulation of these pathways .
3. Neuroprotective Properties
Emerging research highlights the neuroprotective potential of benzoxazole derivatives. The compound may offer protection against neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
- Modulation of Signal Transduction Pathways : The ability to influence pathways such as NF-kB and MAPK could underlie the observed anti-inflammatory and anticancer activities.
Case Study 1: Anticancer Screening
A study conducted on a library of compounds identified several candidates with significant anticancer activity. The compound was found to reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .
Case Study 2: Anti-inflammatory Screening
In a model of carrageenan-induced paw edema in rats, compounds similar to the one demonstrated a reduction in swelling comparable to standard anti-inflammatory drugs like indomethacin .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what experimental conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves coupling a benzoxazolone derivative with a pyrazole-containing ethylamine intermediate. A common approach utilizes carbodiimide-mediated amidation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) in dichloromethane with triethylamine as a base. Reaction monitoring via TLC or HPLC ensures completion, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield optimization (60–75%) requires strict temperature control (0–5°C during activation) and anhydrous conditions .
Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for validation?
- Methodological Answer :
- 1H/13C NMR : Confirm amide bond formation (δ ~7.5–8.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons).
- FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, benzoxazolone C-O-C ~1250 cm⁻¹).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R₂²(10) dimerization via N–H⋯O interactions observed in analogs) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (±3 ppm accuracy).
Q. What solvent systems and crystallization methods are effective for obtaining single crystals suitable for X-ray analysis?
- Methodological Answer : Slow evaporation from mixed solvents (e.g., dichloromethane/hexane or ethyl acetate/methanol) at 4°C promotes crystal growth. Analogs with similar acetamide-pyrazole scaffolds form monoclinic crystals in space group P2₁/c .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s conformational flexibility and biological target interactions?
- Methodological Answer : Computational modeling (DFT or molecular dynamics) predicts dihedral angles between the benzoxazolone and pyrazole moieties (~50–80°), impacting binding pocket accessibility. Experimental validation via X-ray crystallography (e.g., analogs show 64.82° rotation between amide and pyrazole rings) correlates with activity trends. Steric hindrance from the 4-phenyl group may reduce off-target interactions .
Q. What strategies resolve contradictory bioactivity data in enzymatic vs. cell-based assays for this compound?
- Methodological Answer :
- Orthogonal assays : Compare inhibition in purified enzyme vs. whole-cell lysates to assess membrane permeability.
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation).
- Proteomic profiling : Identify off-target binding via pull-down assays or thermal shift analysis .
Q. How can researchers elucidate the compound’s mechanism of action when initial target prediction algorithms yield ambiguous results?
- Methodological Answer :
- SPR (Surface Plasmon Resonance) : Screen against kinase/GPCR libraries to identify direct binders.
- CRISPR-Cas9 knockout : Validate candidate targets by correlating gene deletion with loss of compound efficacy.
- Transcriptomic profiling : RNA-seq analysis post-treatment reveals pathway enrichment (e.g., apoptosis or oxidative stress) .
Q. What analytical approaches differentiate polymorphic forms of this compound, and how do they affect pharmacological properties?
- Methodological Answer :
- DSC/TGA : Detect polymorph transitions via endothermic/exothermic peaks.
- PXRD : Compare diffraction patterns to reference databases.
- Solubility testing : Assess bioavailability differences between forms in biorelevant media (FaSSIF/FeSSIF) .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational docking predictions and experimental binding affinity data?
- Methodological Answer :
- Ensemble docking : Account for protein flexibility by docking to multiple conformations (e.g., MD snapshots).
- Alchemical free-energy calculations (FEP) : Refine binding energy predictions (±1 kcal/mol accuracy).
- Mutagenesis studies : Test key residue contributions (e.g., hydrogen-bond donors/acceptors) .
Q. What methods validate the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- LC-MS/MS stability assays : Incubate in PBS (pH 7.4) or plasma at 37°C; monitor degradation over 24h.
- Radiolabeling : Track metabolite formation using ¹⁴C-labeled compound.
- Cryo-EM : Visualize compound-protein interactions in near-native states .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
